(2-Chloro-4-formylphenyl) 4-fluorobenzoate
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Overview
Description
(2-Chloro-4-formylphenyl) 4-fluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro-substituted benzaldehyde moiety and a fluorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-formylphenyl) 4-fluorobenzoate typically involves the esterification of 2-chloro-4-formylphenol with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-formylphenyl) 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-Chloro-4-carboxyphenyl 4-fluorobenzoate.
Reduction: 2-Chloro-4-hydroxyphenyl 4-fluorobenzoate.
Substitution: 2-Amino-4-formylphenyl 4-fluorobenzoate (when using amines as nucleophiles).
Scientific Research Applications
(2-Chloro-4-formylphenyl) 4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chloro-4-formylphenyl) 4-fluorobenzoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorobenzoate moiety may enhance the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzoic acid
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluorotoluene
Uniqueness
(2-Chloro-4-formylphenyl) 4-fluorobenzoate is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions.
Properties
IUPAC Name |
(2-chloro-4-formylphenyl) 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO3/c15-12-7-9(8-17)1-6-13(12)19-14(18)10-2-4-11(16)5-3-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSODGODSGTENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)C=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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